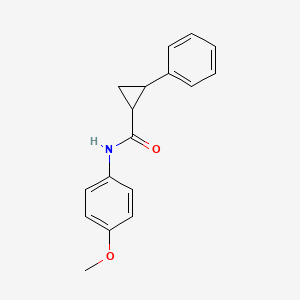

N-(4-methoxyphenyl)-2-phenylcyclopropanecarboxamide

Beschreibung

Eigenschaften

Molekularformel |

C17H17NO2 |

|---|---|

Molekulargewicht |

267.32 g/mol |

IUPAC-Name |

N-(4-methoxyphenyl)-2-phenylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C17H17NO2/c1-20-14-9-7-13(8-10-14)18-17(19)16-11-15(16)12-5-3-2-4-6-12/h2-10,15-16H,11H2,1H3,(H,18,19) |

InChI-Schlüssel |

WRPGXDXLQSWHIM-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)NC(=O)C2CC2C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Methoxygruppe, was zur Bildung phenolischer Derivate führt.

Reduktion: Reduktionsreaktionen können die Carboxamidgruppe angreifen und sie in ein Amin umwandeln.

Substitution: Die aromatischen Ringe können an elektrophilen und nucleophilen Substitutionsreaktionen teilnehmen, was eine weitere Funktionalisierung ermöglicht.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid in sauren Bedingungen.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder katalytische Hydrierung.

Substitution: Halogenierungsmittel (z. B. Brom) für die elektrophile Substitution und Nucleophile (z. B. Amine) für die nucleophile Substitution.

Hauptprodukte

Oxidation: Phenolische Derivate.

Reduktion: Amine.

Substitution: Verschiedene substituierte aromatische Verbindungen, abhängig von den verwendeten Reagenzien.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution, and nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, über den N-(4-Methoxyphenyl)-2-phenylcyclopropancarboxamid seine Wirkungen entfaltet, hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es über Wasserstoffbrückenbindungen, hydrophobe Wechselwirkungen und Van-der-Waals-Kräfte mit Enzymen oder Rezeptoren interagieren. Die Methoxy- und Phenylgruppen können die Bindungsaffinität und -spezifität verbessern, indem sie in hydrophobe Taschen passen oder π-π-Wechselwirkungen mit aromatischen Resten eingehen.

Wirkmechanismus

The mechanism by which N-(4-methoxyphenyl)-2-phenylcyclopropanecarboxamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The methoxy and phenyl groups can enhance binding affinity and specificity by fitting into hydrophobic pockets or forming π-π interactions with aromatic residues.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(4-Methoxyphenyl)acetamid: Ähnlich in der Struktur, aber ohne den Cyclopropanring.

2-Phenylcyclopropancarboxamid: Ähnlich, aber ohne die Methoxyphenylgruppe.

N-(4-Methoxyphenyl)-2-phenylacetamid: Ähnlich, aber mit einer Acetamidgruppe anstelle einer Cyclopropancarboxamidgruppe.

Einzigartigkeit

N-(4-Methoxyphenyl)-2-phenylcyclopropancarboxamid ist einzigartig durch das Vorhandensein sowohl eines Cyclopropanrings als auch einer Methoxyphenylgruppe. Diese Kombination verleiht ihm unterschiedliche chemische und physikalische Eigenschaften, wie z. B. erhöhte Steifigkeit und spezifische elektronische Effekte, die seine Reaktivität und Wechselwirkungen in verschiedenen Anwendungen beeinflussen können.

Biologische Aktivität

N-(4-Methoxyphenyl)-2-phenylcyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the realm of antiparasitic and antimicrobial effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to a class of compounds known as amides, characterized by the presence of a cyclopropane moiety. The methoxy group on the phenyl ring contributes to its lipophilicity, potentially influencing its pharmacokinetic properties.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of related compounds. For instance, N-(4-methoxyphenyl)pentanamide , a derivative closely related in structure, was evaluated against Toxocara canis, a common nematode parasite. This compound exhibited significant antiparasitic activity in a time- and concentration-dependent manner, with lower cytotoxicity compared to albendazole, a widely used anthelmintic drug .

| Compound | Activity Against | Cytotoxicity Compared to Albendazole |

|---|---|---|

| N-(4-Methoxyphenyl)pentanamide | Toxocara canis | Lower cytotoxicity |

The findings suggest that modifications to the structure can lead to improved selectivity and safety profiles for antiparasitic applications.

Pharmacokinetic Profile

Pharmacokinetic studies predict that this compound can effectively permeate the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) targeting. This characteristic may enhance its therapeutic potential for CNS-related conditions .

Case Studies and Research Findings

Although direct case studies specifically focusing on this compound are scarce, insights can be drawn from broader research on similar compounds. For instance, case studies involving derivatives like N-(4-methoxyphenyl)pentanamide provide valuable context regarding their biological effectiveness and safety profiles.

Example Case Study: Efficacy Against Toxocara canis

A notable study evaluated the efficacy of N-(4-methoxyphenyl)pentanamide against Toxocara canis. The results demonstrated a significant reduction in parasite viability with minimal cytotoxic effects on human cell lines, suggesting its potential as a safer alternative to existing treatments .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-methoxyphenyl)-2-phenylcyclopropanecarboxamide, and how are reaction conditions optimized to prevent degradation of sensitive groups?

- Methodological Answer : Synthesis typically involves cyclopropanation reactions followed by amide coupling. For example:

- Cyclopropanation : Use of transition metal catalysts (e.g., Rh(II)) or carbene-transfer reagents to form the cyclopropane ring .

- Amide Formation : Coupling 2-phenylcyclopropanecarboxylic acid with 4-methoxyaniline via activation reagents like HATU or EDC in anhydrous DCM/THF at 0–25°C .

- Optimization : Degradation of the methoxy group is minimized by avoiding strong acids/bases and using inert atmospheres (N₂/Ar). Reaction progress is monitored via TLC and HPLC .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the cyclopropane ring and substitution patterns (e.g., methoxy group at δ 3.7–3.9 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ = 308.1422) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the cyclopropane core .

Q. What are the key reactivity patterns of the cyclopropane ring in this compound under different conditions?

- Methodological Answer :

- Thermal Stability : The cyclopropane ring undergoes ring-opening at >150°C via retro-Diels-Alder pathways. Differential Scanning Calorimetry (DSC) identifies decomposition thresholds .

- Electrophilic Attack : Reacts with halogens (e.g., Br₂) at the cyclopropane C-C bonds, forming dihalogenated products. Solvent polarity (e.g., DMF vs. hexane) influences reaction rates .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of cyclopropane ring modifications in this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) to identify weak points in the cyclopropane ring. For example, strain energy (~27 kcal/mol) directs functionalization at less strained positions .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., THF stabilizes transition states better than toluene) .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell line viability, and incubation time .

- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., demethylated derivatives) that may contribute to discrepancies .

- Dose-Response Validation : IC50 values are re-evaluated using orthogonal assays (e.g., fluorescence vs. luminescence) .

Q. How do structural analogs of this compound compare in target binding?

- Methodological Answer : A SAR study reveals:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.